n-Isopropyl-4-(o-tolyloxy)butanamide
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Overview
Description
n-Isopropyl-4-(o-tolyloxy)butanamide is an organic compound with the molecular formula C14H21NO2. It is a member of the amide family, characterized by the presence of an amide functional group. This compound is known for its unique structural features, which include an isopropyl group, a tolyloxy group, and a butanamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Isopropyl-4-(o-tolyloxy)butanamide typically involves the reaction of 4-(o-tolyloxy)butanoic acid with isopropylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
n-Isopropyl-4-(o-tolyloxy)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The aromatic ring in the tolyloxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
n-Isopropyl-4-(o-tolyloxy)butanamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of n-Isopropyl-4-(o-tolyloxy)butanamide involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with proteins, affecting their structure and function. The tolyloxy group may interact with hydrophobic regions of target molecules, enhancing binding affinity. These interactions can modulate biological pathways and lead to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
n-Isopropylbutanamide: Similar in structure but lacks the tolyloxy group.
n-Isopropyl-4-(m-tolyloxy)butanamide: Similar but with a different position of the tolyloxy group on the aromatic ring.
n-Isopropyl-4-(p-tolyloxy)butanamide: Similar but with the tolyloxy group in the para position.
Uniqueness
n-Isopropyl-4-(o-tolyloxy)butanamide is unique due to the specific positioning of the tolyloxy group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its analogs, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C14H21NO2 |
---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
4-(2-methylphenoxy)-N-propan-2-ylbutanamide |
InChI |
InChI=1S/C14H21NO2/c1-11(2)15-14(16)9-6-10-17-13-8-5-4-7-12(13)3/h4-5,7-8,11H,6,9-10H2,1-3H3,(H,15,16) |
InChI Key |
OBHMVNVPRDQBTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCCCC(=O)NC(C)C |
Origin of Product |
United States |
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